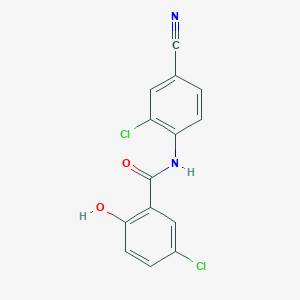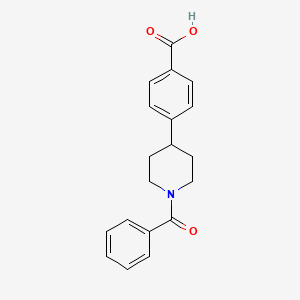
Z-4-(4-carboxy-phenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-4-(4-carboxy-phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound is characterized by the presence of a carboxyphenyl group attached to the piperidine ring, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-4-(4-carboxy-phenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-carboxybenzaldehyde with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-component reactions that are efficient and cost-effective. For example, the use of ionic liquids as catalysts has been explored to facilitate the synthesis of piperidine derivatives. These methods offer advantages such as shorter reaction times, higher yields, and environmentally friendly conditions .
化学反应分析
Types of Reactions
Z-4-(4-carboxy-phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives with different functional groups.
科学研究应用
Z-4-(4-carboxy-phenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
作用机制
The mechanism of action of Z-4-(4-carboxy-phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as changes in cellular signaling, enzyme inhibition, or receptor activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Z-4-(4-carboxy-phenyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the carboxyphenyl group.
4-Carboxy-4-anilidopiperidine: A similar compound with an anilido group instead of a carboxyphenyl group.
Piperidine-4-carboxylic acid: Another derivative with a carboxylic acid group directly attached to the piperidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-(1-benzoylpiperidin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(16-4-2-1-3-5-16)20-12-10-15(11-13-20)14-6-8-17(9-7-14)19(22)23/h1-9,15H,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGQBGSCXJKAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
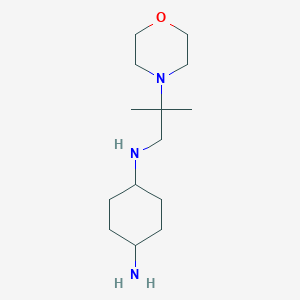
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-chloro-3-fluoropyridin-2-amine](/img/structure/B7607222.png)
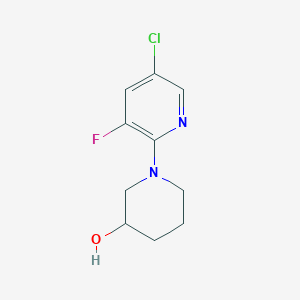

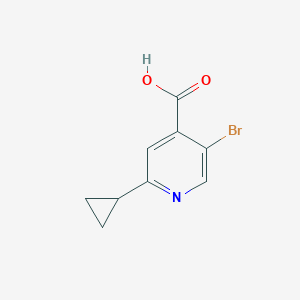
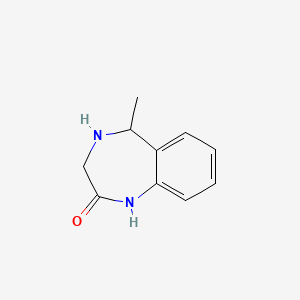
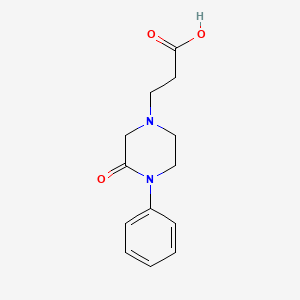
![5-methyl-N-[(2-methylphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607253.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7607255.png)
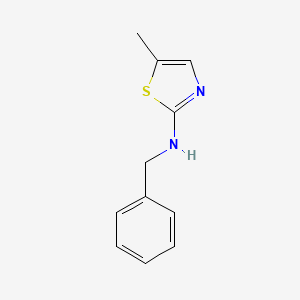
![3-[[(5-Methyl-1,2-oxazol-3-yl)amino]methyl]phenol](/img/structure/B7607266.png)
![1-amino-N-[(3,5-difluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7607271.png)
![N-[(4-chlorophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607275.png)
